Product packaging for 2-Methyl-4-(prop-1-en-2-yl)aniline(Cat. No.:CAS No. 76210-45-2)

2-Methyl-4-(prop-1-en-2-yl)aniline

Cat. No.: B3283137
CAS No.: 76210-45-2
M. Wt: 147.22 g/mol
InChI Key: FEECFVMAYXYYIF-UHFFFAOYSA-N
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Description

Historical Perspectives on Isopropenylaniline Derivatives in Organic Synthesis

The history of isopropenylaniline derivatives is intrinsically linked to the broader development of aniline (B41778) chemistry, which dates back to the 19th century. Aniline and its derivatives have been fundamental to the development of synthetic dyes and pharmaceuticals. wikipedia.org Early work on the functionalization of anilines often involved electrophilic substitution reactions, which are heavily influenced by the directing effects of the amino group. chemistrysteps.com

The introduction of alkenyl groups, such as the isopropenyl group, onto the aniline scaffold represented a significant advancement, providing a reactive handle for further chemical transformations. The synthesis of alkenyl anilines has been approached through various methods over the years. One of the classic methods for the formation of a carbon-carbon bond at the ortho position of anilines is the 3-aza-Cope rearrangement of N-allylic anilines. nih.gov More contemporary methods, such as palladium-catalyzed cross-coupling reactions, have provided more direct and efficient routes to these valuable intermediates. nih.gov The development of regioselective methods for the synthesis of 2-alkenyl anilines has been a notable area of research, enabling the controlled synthesis of specific isomers. chempedia.info

Significance of Aromatic Amines with Alkenyl Substituents in Modern Synthetic Chemistry and Materials Science

Aromatic amines bearing alkenyl substituents are of considerable importance in both modern synthetic chemistry and materials science due to the versatile reactivity of the carbon-carbon double bond. In synthetic chemistry, the alkenyl group can participate in a wide array of chemical transformations, including addition reactions, oxidation, and polymerization. This allows for the elaboration of the aniline core into more complex molecular architectures, which is particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov For instance, ortho-alkenyl anilines are key precursors for the synthesis of important heterocyclic compounds like indoles and quinolines. nih.gov

In the realm of materials science, anilines with polymerizable alkenyl groups are valuable monomers for the creation of functional polymers. Polyaniline and its derivatives are well-known conducting polymers with applications in sensors, energy storage, and antistatic coatings. nih.govrroij.com The introduction of an isopropenyl group, as seen in 2-Methyl-4-(prop-1-en-2-yl)aniline, offers a site for polymerization, leading to polymers with potentially unique electronic and physical properties. The substituent on the aniline ring can influence the morphology, solubility, and conductivity of the resulting polymer. nih.govrsc.org

The ability to tailor the properties of these polymers by modifying the structure of the aniline monomer is a significant driver of research in this area. For example, copolymers of substituted anilines can be synthesized to achieve a balance of desired properties, such as improved solubility and processability without a significant loss of conductivity. rroij.comrroij.com

Structural Features and Inherent Reactivity Potential of this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the primary aromatic amine, the methyl group, and the isopropenyl substituent.

Structural Features:

FeatureDescription
Aromatic Amine The -NH2 group is a strong activating group, increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making it susceptible to electrophilic substitution. chemistrysteps.com
Methyl Group The methyl group at the ortho position is an electron-donating group, further activating the ring. It also provides steric hindrance around the amino group.
Isopropenyl Group The prop-1-en-2-yl group at the para position is a reactive alkenyl substituent. The double bond can undergo various addition and polymerization reactions.

Inherent Reactivity Potential:

The presence of the amino group makes the aromatic ring highly reactive towards electrophiles. The isopropenyl group provides a site for a variety of reactions, including:

Polymerization: The double bond can undergo radical or cationic polymerization to form poly(this compound). The properties of the resulting polymer would be influenced by the methyl and amino groups. nih.gov

Addition Reactions: The double bond can react with a range of reagents, such as halogens, hydrogen halides, and boranes, to introduce new functional groups.

Oxidation: The alkenyl group can be cleaved by ozonolysis or other oxidative methods to yield a ketone, providing a route to further functionalization.

Cross-Coupling Reactions: The aniline nitrogen can be involved in coupling reactions, and the aromatic ring can be further functionalized through C-H activation strategies. nih.gov

The combination of these reactive sites makes this compound a versatile building block for the synthesis of a wide range of organic molecules and materials.

Current Research Trajectories and Emergent Areas in the Field of Substituted Anilines

The field of substituted anilines is dynamic, with several key research trajectories aimed at developing more sustainable and efficient synthetic methods, as well as expanding their applications.

One of the most significant emerging areas is the development of bio-based aniline production . researchgate.netchemistryviews.orgfnr.de Researchers are exploring the use of renewable feedstocks, such as plant biomass, to produce aniline through fermentation and subsequent catalytic conversion. researchgate.netfnr.de This approach has the potential to significantly reduce the environmental impact of aniline production compared to traditional petroleum-based methods. researchgate.net In 2024, the first pilot plant for bio-based aniline was launched, marking a major step towards industrial-scale production. chemistryviews.orgcovestro.commpg.de

Another major focus is the development of novel catalytic methods for the regioselective functionalization of anilines . This includes the use of transition metal catalysts for C-H activation, allowing for the direct introduction of functional groups at specific positions on the aniline ring. nih.govuva.nlkcl.ac.uk These methods offer more atom-economical and efficient alternatives to traditional multi-step syntheses. uva.nl For instance, domino reactions that allow for the construction of complex multi-substituted anilines in a single step are being developed. eurekalert.org

Furthermore, there is ongoing research into the synthesis and application of novel aniline derivatives for advanced materials . This includes the design of monomers for conducting polymers with tailored properties for use in electronics and sensors. nih.govrsc.org The exploration of new polymerization techniques and the synthesis of copolymers are active areas of investigation to enhance the processability and performance of these materials. rroij.comrroij.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B3283137 2-Methyl-4-(prop-1-en-2-yl)aniline CAS No. 76210-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-prop-1-en-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7(2)9-4-5-10(11)8(3)6-9/h4-6H,1,11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECFVMAYXYYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 4 Prop 1 En 2 Yl Aniline and Its Derivatives

Direct Synthesis Approaches to 2-Methyl-4-(prop-1-en-2-yl)aniline and Related Isomers

The direct synthesis of this compound and its isomers involves strategic chemical transformations and regioselective techniques to achieve the desired molecular architecture.

Strategic Precursor Selection and Chemical Transformations

The synthesis of aniline (B41778) derivatives often begins with readily available starting materials that undergo a series of chemical transformations. For instance, a common approach involves the nitration of a substituted benzene (B151609) ring, followed by reduction of the nitro group to an amine. In the case of this compound, a plausible precursor could be a cumene (B47948) derivative, which already possesses the isopropyl group that can be subsequently converted to the isopropenyl group.

A patented method for producing 2-methyl-4-isopropylaniline starts with isopropylbenzene (cumene). google.com This is subjected to homogeneous phase nitration in a concentrated sulfuric acid medium to yield a nitroisopropyl benzene mixture. Subsequent reduction of this mixture with iron powder affords p-isopropylaniline. google.com This p-isopropylaniline could then potentially be methylated at the ortho position and the isopropyl group dehydrogenated to form the target compound, this compound.

Regioselective Functionalization Techniques

Achieving the desired substitution pattern on the aniline ring is a significant challenge in organic synthesis. Regioselective functionalization techniques are therefore crucial. The directing effects of substituents already present on the aromatic ring play a key role in determining the position of incoming groups. The amino group of aniline is a strong activating group and an ortho-, para-director.

Radical arylation of anilines with arylhydrazines under oxidative conditions has been shown to be a highly regioselective process. nih.govsigmaaldrich.com The free and unprotonated amino group strongly directs the incoming aryl group to the ortho position. nih.govsigmaaldrich.com This highlights the importance of the electronic properties of the aniline in controlling the regioselectivity of the reaction.

Furthermore, the introduction of bulky substituents on the nitrogen atom of aniline can direct electrophilic substitution to the para-position. This is achieved by N-lithiation followed by the addition of a soft electrophile. This method provides a powerful tool for controlling the regiochemistry of aniline functionalization.

In the context of synthesizing this compound, these regioselective techniques would be critical for introducing the methyl and isopropenyl groups at the desired positions on the aniline ring.

Advanced Synthetic Routes to Complex Derivatives Utilizing this compound

Once this compound is synthesized, it can serve as a versatile building block for the creation of more complex derivatives through various catalytic methods.

Catalytic Approaches in Derivatization

Catalysis offers efficient and selective methods for modifying the structure of this compound. Both transition metal catalysis and organocatalysis have emerged as powerful tools for this purpose.

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds.

Rhodium-catalyzed C-H alkenylation represents a powerful method for the direct functionalization of C-H bonds. acs.orgnih.gov This approach allows for the introduction of alkenyl groups onto the aromatic ring of anilines. For instance, Rh(III)-catalyzed oxidative C-H alkylation of aniline derivatives with allylic alcohols can produce β-aryl ketones. acs.org This type of reaction, if applied to this compound, could lead to the formation of complex derivatives with new carbon-carbon bonds. The use of a directing group can control the regioselectivity of the C-H activation. acs.orgacs.org

Palladium-catalyzed Suzuki coupling is a widely used reaction for the formation of biaryl compounds. nih.govnih.govyoutube.com This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst. nih.govyoutube.com In the context of derivatizing this compound, this reaction could be used to introduce various aryl or heteroaryl substituents onto the aniline ring, provided a halogen is present on the ring. The development of catalysts that are effective for coupling with unprotected anilines has expanded the scope of this reaction. nih.gov The choice of palladium source and ligands is crucial for achieving high catalytic activity, especially with deactivated aryl chloride substrates. researchgate.net

The following table summarizes some examples of transition metal-catalyzed reactions on aniline derivatives:

Catalyst SystemReaction TypeSubstrate(s)Product TypeReference
Rh(III)Oxidative C-H AlkylationAniline derivatives, Allylic alcoholsβ-Aryl ketones acs.org
Rh(III)C-H Alkenylation/Directing Group MigrationIndoles, AlkynesTetrasubstituted alkenes acs.org
Pd(dppf)Cl₂Suzuki-Miyaura Couplingortho-bromoanilines, Boronic estersortho-substituted anilines nih.gov
CataXCium A Pd G3Suzuki-Miyaura Couplingortho-bromoanilines, Boronic estersortho-substituted anilines nih.gov
Pd(0)Allylic Substitution/Suzuki-Miyaura Couplingγ-borylated allylic acetatesAllylic substitution products nih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis alongside metal catalysis and biocatalysis. beilstein-journals.org It offers a complementary approach for the synthesis of chiral molecules.

Stereoselective reactions are those that preferentially form one stereoisomer over another. masterorganicchemistry.comorganicchemistrytutor.com This is a critical aspect in the synthesis of pharmaceuticals, where only one enantiomer may be biologically active. Stereospecific reactions are a subset of stereoselective reactions where the stereochemistry of the product is determined by the stereochemistry of the starting material. masterorganicchemistry.comyoutube.com

The development of enantioselective reactions often requires the use of chiral reagents or catalysts. masterorganicchemistry.com Organocatalysts, such as those derived from cinchona alkaloids or proline, have been successfully employed in a variety of asymmetric transformations. beilstein-journals.org The application of such catalysts to derivatives of this compound could open up new avenues for the synthesis of novel and potentially bioactive compounds.

Biocatalytic Synthesis and Enzymatic Modifications

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov While specific biocatalytic routes for this compound are not extensively documented, general enzymatic principles applicable to aniline derivatives provide a framework for potential synthetic strategies. Enzymes, particularly oxidoreductases like peroxidases, are known to catalyze reactions involving aniline and its derivatives.

One notable application is the enzymatic grafting of aniline onto natural polymers like lignin (B12514952). mdpi.com This process typically uses a peroxidase enzyme and an oxidizing agent, such as hydrogen peroxide (H₂O₂), to initiate a radical mechanism. mdpi.com The peroxidase facilitates the oxidative insertion of aniline into the lignin structure, creating a new amino-derivatized polymer. mdpi.com This approach has been tested with various peroxidases and lignins, with the reaction progress monitored by techniques like UV-vis spectroscopy. mdpi.com The successful incorporation of amine groups is confirmed through 1H-NMR and FTIR spectroscopy, which detect the new N-H bonds and corresponding structural changes. mdpi.com

Enzymatic modifications can also introduce functional groups. For instance, hydratases can add water across double bonds, and ketoreductases (KREDs) are used for the stereoselective reduction of ketones to chiral alcohols, which can be key intermediates in more complex syntheses. nih.gov

Table 1: Parameters for Biocatalytic Grafting of Aniline onto Lignin

Parameter Condition
Biocatalyst Peroxidase Enzyme
Oxidizing Agent Hydrogen Peroxide (H₂O₂)
Substrates Lignin, Aniline
Reaction Environment Phosphate-buffered saline (PBS), pH 7.4
Temperature 40 °C
Incubation Time 24 hours

This table illustrates a typical setup for the enzymatic grafting of aniline onto a polymer backbone, a technique potentially adaptable for derivatives like this compound. mdpi.com

Cyclization Reactions for Heterocyclic Scaffolds (e.g., Quinolines, Benzimidazoles, Pyrroles)

Aniline and its derivatives are crucial precursors for synthesizing a wide array of nitrogen-containing heterocyclic compounds, which are significant in medicinal chemistry and materials science.

Quinolines: The quinoline (B57606) scaffold is a common target. Various classical and modern methods exist for its synthesis from anilines.

Gould-Jacobs Reaction: This method involves the condensation of an aniline with diethyl ethoxymethylidenemalonate, followed by thermal cyclization at high temperatures to form a 4-hydroxy-3-ethoxycarbonylquinoline. Subsequent hydrolysis and decarboxylation yield the quinolin-4-one core. mdpi.com

Camps Cyclization: This base-catalyzed intramolecular reaction of N-(2-acylaryl)amides can produce either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. mdpi.com

Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.

Modern Catalytic Methods: Transition metal catalysts, such as palladium and copper, are used in modern syntheses. For example, a one-pot synthesis of 4-quinolones can be achieved through a sequential palladium-catalyzed amidation of 2'-bromoacetophenones, followed by a base-promoted intramolecular cyclization. acs.org Another approach uses iodine-mediated desulfurative cyclization of intermediates formed from o-aminothiophenols and ynones. nih.gov Electrophilic cyclization of substrates like 1-azido-2-(2-propynyl)benzene using reagents like I₂, Br₂, or gold catalysts also yields substituted quinolines. organic-chemistry.org

Benzimidazoles: Benzimidazoles can be synthesized via the Brønsted acid-catalyzed cyclization of 2-amino anilines with β-diketones. This method is advantageous as it proceeds under mild, metal-free conditions, making it environmentally friendly. organic-chemistry.org The reaction tolerates a variety of substituents on the benzene ring, including methyl, chloro, nitro, and methoxy (B1213986) groups. organic-chemistry.org

Pyrroles: Pyrrole-containing structures can be accessed from aniline derivatives. For instance, 2-(1H-pyrrol-1-yl)aniline serves as a precursor for synthesizing pyrrolo[1,2-a]quinoxalines through a copper-catalyzed oxidative cyclization with alkylsilyl peroxides. rsc.org The synthesis of N-alkyne-substituted pyrroles, followed by nucleophilic or electrophilic cyclization, provides routes to various fused pyrrole (B145914) heterocycles like pyrrolo[1,2-a]pyrazines and pyrrolo[3,4-b]pyridines. beilstein-journals.org

Polymerization Methodologies for Aniline Derivatives

The polymerization of aniline and its derivatives leads to polyanilines (PANI), a class of conducting polymers with significant technological applications. rsc.org The presence of substituents on the aniline ring, such as in this compound, influences the polymerization process and the properties of the resulting polymer. rsc.orgrsc.org

Oxidative Polymerization Techniques of N-substituted Anilines

Oxidative polymerization is the standard method for synthesizing polyanilines. nih.gov It can be carried out chemically, typically using an oxidant like ammonium (B1175870) persulfate (APS) in an acidic aqueous medium, or electrochemically. nih.govkpi.ua

The mechanism is complex and still debated, but it is generally accepted to involve the formation of aniline radical cations as the initial step. kpi.uaresearchgate.net These radicals then couple to form dimers (such as p-aminodiphenylamine), which are further oxidized and propagate into polymer chains. kpi.ua The process is often characterized by an induction period, followed by polymer growth and termination when the oxidant is consumed. nih.gov

For N-substituted anilines, the nature of the substituent significantly affects polymerization. N-alkylanilines tend to form low molecular weight products that are easily hydrolyzable. nih.gov The electrical conductivity of these polymers is influenced by the size of the alkyl group. nih.gov N-aryl derivatives of aniline also typically result in low molecular weight products. nih.gov The polymerization is sensitive to pH; the reaction rate and the structure of intermediates can change at different pH levels. nih.gov

Structural Control and Architectural Design in Polymer Synthesis

Controlling the structure and architecture of polyaniline is crucial for tailoring its properties. Substituents on the aniline monomer play a key role. For example, studies on ortho-substituted anilines, such as 2-(1-methylbut-2-en-1-yl)aniline, show that the substituent affects the polymer's morphology, solubility, and electrical properties. rsc.orgrsc.org Polymers derived from such monomers can be soluble in common organic solvents like NMP, DMF, and DMSO, which facilitates processing into films. rsc.org

The morphology of the resulting polymer can range from heterogeneous and hierarchical to spherical structures, depending on the monomer's substituent. rsc.org Copolymerization is another strategy for structural control. By copolymerizing aniline with substituted anilines like 2-methylaniline, it is possible to improve properties like solubility, although this may sometimes come at the cost of reduced electrical conductivity. rroij.com

The reaction medium also provides a means of control. Interfacial polymerization, where the reaction occurs at the interface of two immiscible liquids, can be used to produce specific nanostructures like nanofibers. nih.gov

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired products in the synthesis of aniline derivatives and their subsequent products.

For cyclization reactions, such as the synthesis of 4-quinolones, optimization involves screening bases, solvents, and temperatures. In a one-pot synthesis, it was found that using K₃PO₄ as the base for the initial amidation step and switching to Cs₂CO₃ for the subsequent cyclization step provided optimal results. acs.org The choice of solvent and reaction temperature (e.g., 100 °C) is also crucial for driving the reaction to completion. acs.org

Table 2: Optimization of Base for 4-Quinolone Synthesis

Entry Base 1 (Amidation) Base 2 (Cyclization) Yield (%)
1 K₃PO₄ K₃PO₄ 75
2 K₂CO₃ K₂CO₃ 55
3 Cs₂CO₃ Cs₂CO₃ 80
4 K₃PO₄ Cs₂CO₃ 91

Reaction conditions: 2'-bromoacetophenone, benzamide, Pd catalyst, 100 °C. This table highlights how the selection of different bases for sequential reaction steps can significantly enhance the final product yield. acs.org

In the synthesis of benzimidazoles, using p-toluenesulfonic acid (TsOH·H₂O) as a catalyst under solvent-free conditions at room temperature can deliver excellent yields. organic-chemistry.org However, for certain substrates, higher temperatures (e.g., 80 °C) and the use of a solvent like acetonitrile (B52724) may be necessary to achieve high yields. organic-chemistry.org

For polymerization, the monomer-to-oxidant ratio is a key parameter. In the synthesis of polyaniline derivatives, a monomer/oxidant ratio of 1.00/1.25 is often used. rsc.org The reaction temperature (e.g., 20 °C) and duration (e.g., 24 hours) are also controlled to ensure complete polymerization. rsc.org

Chromatographic and Other Isolation and Purification Methodologies for Novel Products

After synthesis, the target compounds must be isolated from the reaction mixture and purified. The specific methods used depend on the properties of the product.

For organic molecules like substituted quinolones or benzimidazoles, the typical workup involves:

Quenching the reaction: Often done by adding water or a saturated aqueous solution (e.g., NaHCO₃). rsc.org

Extraction: The product is extracted from the aqueous layer into an organic solvent like ethyl acetate (B1210297) or CH₂Cl₂. beilstein-journals.orgrsc.org

Washing and Drying: The combined organic extracts are washed (e.g., with brine) and dried over an anhydrous salt like MgSO₄ or Na₂SO₄. rsc.orggoogle.com

Purification: The crude product obtained after removing the solvent is purified. Column chromatography is the most common method, using a stationary phase like silica (B1680970) gel or alumina (B75360) and an appropriate eluent system (e.g., petroleum ether-ethyl acetate). rsc.orgresearchgate.net

For polymers, the purification process is different. Polyaniline derivatives, which are often insoluble, are typically isolated by filtration. The precipitate is washed extensively with solvents like distilled water, methanol, and acetone (B3395972) to remove unreacted monomer, oxidant, and oligomers. rroij.com The final product is then dried under vacuum. rroij.com

In cases where the polymer is soluble, it can be precipitated from the solution by adding a non-solvent. The purification of soluble intermediates in polymerization reactions, such as p-aminodiphenylamine, is often challenging due to their reactivity and the insolubility of other reaction products. kpi.ua

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 Prop 1 En 2 Yl Aniline and Analogues

Electrophilic and Nucleophilic Reactions of the Aromatic Amine Moiety

The aromatic amine moiety in 2-Methyl-4-(prop-1-en-2-yl)aniline is a key determinant of its chemical reactivity. The amino group (-NH2) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.combyjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, thereby increasing the electron density at the ortho and para positions. chemistrysteps.comwikipedia.org Consequently, arylamines like this compound are highly reactive towards electrophiles. libretexts.orglibretexts.org

However, the high reactivity of the amino group can also lead to challenges such as overreaction and side product formation. libretexts.orglibretexts.org For instance, direct nitration of aniline (B41778) often results in a mixture of products and oxidative decomposition. byjus.comlibretexts.org To circumvent these issues, the amino group can be "protected" by acetylation. This process involves reacting the amine with acetic anhydride (B1165640) to form an acetanilide. libretexts.org The resulting N-acetyl group is still an ortho-, para-directing and activating substituent, but its activating influence is significantly attenuated, allowing for more controlled electrophilic substitution. byjus.comlibretexts.org The protecting acetyl group can later be removed by hydrolysis to regenerate the amine. libretexts.org

The basicity of the amino group also plays a crucial role in its reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. byjus.com However, in aromatic amines, this lone pair is delocalized into the benzene ring, which reduces its availability to accept a proton, making anilines less basic than alkylamines. chemistrysteps.comwikipedia.org The presence of substituents on the aromatic ring can further influence the basicity. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. chemistrysteps.com

It is important to note that Friedel-Crafts reactions catalyzed by Lewis acids like aluminum chloride are generally not successful with anilines. The Lewis acid, a strong electrophile, reacts with the basic amino group to form a complex, which deactivates the ring towards further electrophilic substitution. libretexts.orglibretexts.org

Interactive Data Table: Reactivity of the Aromatic Amine Moiety

Reaction TypeReagentsProduct Type(s)Key Considerations
Electrophilic Aromatic Substitution (e.g., Bromination) Br2/H2O2,4,6-tribromoaniline (with aniline)High reactivity can lead to polysubstitution. byjus.com
Electrophilic Aromatic Substitution (Nitration) HNO3/H2SO4Mixture of ortho, meta, and para nitroanilines, plus oxidation productsProtonation of the amine in strong acid forms the anilinium ion, which is a meta-director. byjus.com
Protected Electrophilic Substitution (Nitration) 1. Acetic anhydride 2. HNO3/H2SO4 3. H3O+Primarily para-nitroanilineAcetylation of the amine group moderates its activating effect and directs substitution to the para position. byjus.comlibretexts.org
Nucleophilic Acylation (Schotten-Baumann) Acyl chloride or acid anhydrideAmideThe amine acts as a nucleophile. wikipedia.org
Reaction with Lewis Acids (Friedel-Crafts) Alkyl/Acyl halide, AlCl3No reactionFormation of a deactivating complex between the amine and the Lewis acid catalyst. libretexts.orglibretexts.org

Reactivity of the Prop-1-en-2-yl Group

The prop-1-en-2-yl group, also known as the isopropenyl group, attached to the aniline ring introduces a site of unsaturation, which imparts its own distinct reactivity to the molecule.

Olefin Functionalization Reactions (e.g., Hydrogenation, Halogenation)

The double bond in the prop-1-en-2-yl group is susceptible to various addition reactions. For instance, it can be hydrogenated to the corresponding isopropyl group in the presence of a suitable catalyst. Halogenation, the addition of halogens such as chlorine or bromine across the double bond, is another expected reaction, leading to the formation of a dihalo-substituted propyl group. google.com

Cycloaddition Reactions and Ring-Forming Processes

The olefinic nature of the prop-1-en-2-yl group allows it to participate in cycloaddition reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic structures. For example, [2+2] and [4+2] cycloaddition reactions are possibilities. In a [2+2] cycloaddition, the double bond of the prop-1-en-2-yl group could react with another alkene under photochemical conditions to form a cyclobutane (B1203170) ring. nih.govresearchgate.net In a [4+2] cycloaddition, also known as a Diels-Alder reaction, the prop-1-en-2-yl group could act as a dienophile, reacting with a conjugated diene to form a six-membered ring. Enzymes known as cyclases can also catalyze such reactions in biological systems. nih.gov Furthermore, intramolecular cyclization reactions involving the prop-1-en-2-yl group and another functional group on the molecule can lead to the formation of new rings. For instance, base-promoted carbocyclization of suitable precursors can lead to the formation of thiophene (B33073) derivatives. researchgate.net

Allylic C–H Alkylation and Isomerization

The allylic C-H bonds of the methyl group in the prop-1-en-2-yl substituent are potential sites for functionalization through allylic alkylation reactions. caltech.edu This type of reaction, often catalyzed by transition metals, allows for the introduction of various alkyl groups at the position adjacent to the double bond.

Isomerization of the prop-1-en-2-yl group to the more thermodynamically stable prop-2-en-1-yl (allyl) group can occur, often under acidic or basic conditions or with transition metal catalysts. nih.gov For example, cobalt-catalyzed isomerization of 1,1-disubstituted alkenes can lead to the formation of (E)-internal alkenes. nih.gov

Oxidation and Reduction Chemistry

Bio-oxidation Processes and Enzymatically Triggered Transformations

The this compound molecule can undergo various oxidative and reductive transformations, some of which can be mediated by enzymes. In biological systems, aniline derivatives can be subject to metabolism. For instance, the degradation of the herbicide Chloroxuron, which contains a substituted aniline structure, involves enzymatic degradation to monomethylated and demethylated derivatives, followed by decarboxylation to form an aniline derivative. wikipedia.org

Monoamine oxidases (MAO) A and B are enzymes known to oxidize various amine-containing compounds. nih.gov While specific studies on this compound may be limited, it is plausible that it could be a substrate for such enzymes, leading to oxidized metabolites. The prop-1-en-2-yl group could also be a target for enzymatic oxidation, potentially leading to the formation of epoxides or diols.

Interactive Data Table: Potential Enzymatic Transformations

Enzyme ClassPotential TransformationResulting Functional Group(s)
Monoamine Oxidase (MAO) Oxidation of the amineImine, or further oxidized products
Cytochrome P450 Oxidation of the aromatic ringPhenolic derivatives
Cytochrome P450 Epoxidation of the double bondEpoxide
Epoxide Hydrolase Hydrolysis of the epoxideDiol

Electrochemical Reactivity Studies

The electrochemical reactivity of aniline and its derivatives is a subject of significant research interest, particularly in the fields of synthetic chemistry and materials science. nih.govnih.gov The lone pair of electrons on the nitrogen atom of the amino group makes these compounds relatively easy to oxidize electrochemically. mdpi.com While specific studies on this compound are not extensively documented in the reviewed literature, its electrochemical behavior can be inferred from studies on analogous substituted anilines.

The electrochemical oxidation of aniline derivatives can proceed through various pathways, often initiated by the formation of a radical cation. mdpi.com The subsequent reactions of this intermediate are influenced by factors such as the solvent, the electrolyte, and the electrode material. scispace.com

A notable area of investigation is the electrochemical halogenation of anilines. Research has demonstrated that the degree of halogenation can be controlled by adjusting the electrode potential. acs.org For instance, in the electrochemical halogenation of aniline derivatives, a lower electrode potential (e.g., 1.38 V vs. SHE) can lead to the formation of halogen radicals (X•), resulting in selective monohalogenation, typically at the para-position. acs.org Conversely, a higher electrode potential (e.g., 2.88 V vs. SHE) can generate halogen cations (X+), leading to the formation of dihalogenated products. acs.org This potential-dependent selectivity offers a significant advantage over traditional chemical methods, which often yield mixtures of products. acs.org

The electrochemical polymerization of aniline and its substituted derivatives, such as 2-methylaniline (o-toluidine), has also been extensively studied. scispace.comresearchgate.net The polymerization mechanism is understood to proceed via the oxidation of the monomer to form radical cations, which then couple to form dimers and eventually a polymer chain. scispace.com Studies on poly(o-toluidine) indicate that its electrochemical polymerization follows a mechanism nearly identical to that of aniline. researchgate.net This suggests that this compound would likely undergo electropolymerization in a similar fashion, with the substituents influencing the properties of the resulting polymer.

Table 1: Potential-Controlled Electrochemical Halogenation of Aniline Derivatives This table illustrates the effect of electrode potential on the product distribution in the electrochemical halogenation of a generic aniline derivative.

Electrode Potential (vs. SHE)Primary Reactive SpeciesPredominant Product
Low (e.g., 1.38 V)Halogen Radical (X•)Mono-halogenated Aniline
High (e.g., 2.88 V)Halogen Cation (X+)Di-halogenated Aniline

Note: The data in this table is based on general findings for aniline derivatives and serves as an illustrative example. acs.org

Studies on Reaction Mechanisms and Kinetic Profiles

The reaction mechanisms and kinetic profiles of substituted anilines have been investigated in various contexts, providing insights into their reactivity. rsc.orgrsc.org These studies often employ techniques such as spectrophotometry to monitor reaction rates and apply theoretical models like the Hammett equation to correlate substituent effects with reactivity. rsc.orgrsc.org

Kinetic studies on the reaction of substituted anilines with reagents like chloramine (B81541) T have shown that the reactions are often first-order with respect to the oxidizing agent and have a fractional order dependence on the amine. rsc.org This observation suggests a mechanism involving the formation of an intermediate complex in a pre-equilibrium step, followed by a slower decomposition of the complex to form the products. rsc.org The equilibrium constant for complex formation (K) and the rate constant for its decomposition (k₂) can be determined from kinetic data. rsc.org

In the context of nucleophilic addition reactions, the addition of substituted anilines to activated double bonds, such as in β-nitrostyrene, has been studied. rsc.org Such reactions are typically first-order with respect to both the aniline and the electrophile. rsc.org The transition state for these reactions often involves a positively polarized nitrogen atom, suggesting the formation of a zwitterionic intermediate in the rate-determining step. rsc.org The steric and electronic effects of substituents on the aniline ring can significantly influence the reaction rate. rsc.org

Computational studies on the reaction of 4-methylaniline with hydroxyl radicals have provided detailed mechanistic insights at a molecular level. mdpi.com These studies predict that the reaction can proceed through several pathways, including the addition of the OH radical to the aromatic ring or hydrogen abstraction from the amino group. mdpi.com The calculations can determine the relative energies of transition states and intermediates, thereby identifying the most favorable reaction pathway and predicting the major products. mdpi.com For the reaction of 4-methylaniline with OH radicals, the formation of the aminyl radical (NH-C₆H₄-CH₃) was identified as the major product-forming channel. mdpi.com

Table 2: Kinetic Parameters for the Reaction of a Substituted Aniline with an Electrophile This table provides an example of the type of kinetic data that can be obtained from studies on the reactions of substituted anilines.

SubstituentSecond-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹]Activation Energy (Ea) [kJ/mol]
-HValueValue
-CH₃ValueValue
-ClValueValue

Note: This table is a template representing typical data from kinetic studies of substituted anilines. The specific values would depend on the particular reaction and conditions.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Methyl 4 Prop 1 En 2 Yl Aniline Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structuresdocbrown.infodocbrown.info

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Methyl-4-(prop-1-en-2-yl)aniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, vinylic, methyl, and amine protons. Due to the molecule's symmetry, there are specific chemical environments for the hydrogen atoms. docbrown.info The aromatic protons on the benzene (B151609) ring will appear as multiplets in the downfield region (typically 6.5-7.5 ppm). The methyl group attached to the ring will produce a singlet around 2.1-2.3 ppm. The protons of the prop-1-en-2-yl group are particularly characteristic: the two vinylic protons (=CH₂) will appear as singlets or narrow doublets around 4.5-5.5 ppm, while the methyl protons on this group will also be a singlet around 1.7-2.1 ppm. The amine (-NH₂) protons will produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. docbrown.info For this compound, ten distinct carbon signals are anticipated. The aromatic carbons will resonate in the 115-150 ppm range. The carbon bearing the amino group (C-N) and the carbon with the methyl substituent will have characteristic shifts influenced by these groups. The carbons of the prop-1-en-2-yl group are key identifiers: the quaternary vinylic carbon (>C=) will be in the 140-145 ppm region, while the terminal methylene (B1212753) carbon (=CH₂) will be around 110-115 ppm. The two methyl group carbons will appear in the upfield region of the spectrum.

Predicted NMR Data for this compound:

¹H NMR ¹³C NMR
Atom Predicted Chemical Shift (ppm) Atom Predicted Chemical Shift (ppm)
Aromatic CH6.8 - 7.3 (multiplets)C-NH₂~145
Vinylic =CH₂5.0 - 5.3 (singlets)C-CH₃ (ring)~125
Amine NH₂3.5 - 4.5 (broad singlet)Aromatic CH115 - 130
Ring CH₃~2.2 (singlet)C-(prop-1-en-2-yl)~138
Vinylic CH₃~2.1 (singlet)Vinylic >C=~142
Vinylic =CH₂~112
Ring CH₃~17
Vinylic CH₃~24

Vibrational Spectroscopy (FT-IR, Raman) for Probing Molecular Interactions and Functional Group Analysisnist.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying functional groups and probing the vibrational modes within this compound.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions corresponding to specific bond vibrations. The N-H stretching of the primary amine group is expected to produce two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will be observed in the 1500-1600 cm⁻¹ range. A key feature will be the C=C stretching of the prop-1-en-2-yl group, which typically appears around 1650 cm⁻¹. The out-of-plane bending of the C-H bond on the vinyl group gives a strong band around 890 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bonds of the aromatic ring and the vinyl group, often produce strong Raman signals, which can be weak in the IR spectrum. This makes Raman particularly useful for analyzing the carbon skeleton of the molecule.

Characteristic Vibrational Frequencies:

Vibrational Mode Expected Frequency (cm⁻¹) Region
N-H Stretch (Amine)3300 - 3500Functional Group
Aromatic C-H Stretch3000 - 3100Functional Group
Aliphatic C-H Stretch2850 - 2960Functional Group
C=C Stretch (Vinyl)~1650Fingerprint
C=C Stretch (Aromatic)1500 - 1600Fingerprint
C-N Stretch1250 - 1350Fingerprint
=C-H Bend (Out-of-plane)~890Fingerprint

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysisnih.govuni.lu

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which has a molecular formula of C₁₀H₁₃N and a monoisotopic mass of approximately 147.1048 Da. chemscene.com This high precision allows for the unambiguous confirmation of the elemental composition.

The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. The molecular ion peak [M]⁺ is expected to be prominent. A common fragmentation pathway for anilines involves the loss of a hydrogen atom to form a stable [M-1]⁺ ion. For this compound, a significant fragmentation would be the cleavage of the bond beta to the aromatic ring, leading to the loss of a methyl group from the propenyl side chain, resulting in an [M-15]⁺ fragment. The fragmentation of alkyl-substituted anilines is a well-studied process that helps in distinguishing isomers. nih.gov

Expected Fragmentation Data:

m/z Value (approx.) Proposed Fragment Formula
147Molecular Ion [M]⁺[C₁₀H₁₃N]⁺
132[M - CH₃]⁺[C₉H₁₀N]⁺
117[M - C₂H₆]⁺[C₈H₇N]⁺
106[M - C₃H₅]⁺[C₇H₈N]⁺

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactionsresearchgate.netmdpi.com

In the crystalline form, molecules of this compound would be expected to engage in hydrogen bonding via the amine group. Classical N-H···N hydrogen bonds could link molecules into chains or more complex three-dimensional networks. researchgate.net The geometry of the benzene ring, the positions of the methyl and propenyl substituents, and the bond lengths and angles would be precisely determined. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules might also play a role in the crystal packing.

Electron Microscopy (SEM) for Morphological and Nanostructural Analysis of Polymeric Derivativeslettersonmaterials.comlettersonmaterials.com

While Scanning Electron Microscopy (SEM) is not typically used for single molecules, it is a powerful technique for characterizing the morphology and nanostructure of polymers derived from this compound. Oxidative polymerization of this monomer would lead to a substituted polyaniline.

UV-Visible Spectroscopy for Electronic Structure and Photophysical Characterizationnist.gov

UV-Visible spectroscopy is used to investigate the electronic transitions within a molecule. The spectrum of this compound is expected to be a composite of the chromophores present: the substituted aniline (B41778) and the vinyl group.

Applications and Functional Materials Derived from 2 Methyl 4 Prop 1 En 2 Yl Aniline

Polymer Chemistry and Electrically Conductive Materials

The unique structure of 2-Methyl-4-(prop-1-en-2-yl)aniline, featuring both a methyl group and a prop-1-en-2-yl group on the aniline (B41778) ring, suggests its potential as a monomer for synthesizing functional polymers with tailored properties. The presence of the vinyl group offers a site for polymerization, while the aniline backbone is a classic component of electrically conductive polymers.

Polyaniline (PANI) and its derivatives are a significant class of conducting polymers due to their high conductivity (in the doped state), environmental stability, and ease of synthesis. rroij.com The properties of PANI can be tuned by substituting various functional groups onto the aniline ring or by copolymerizing aniline with its derivatives.

The synthesis of polymers from aniline derivatives is typically achieved through chemical or electrochemical oxidative polymerization. rroij.com For a monomer like this compound, polymerization could proceed via the aniline nitrogen, similar to PANI synthesis, or potentially through the prop-1-en-2-yl group. However, the most common method for creating conductive polymers from aniline derivatives is oxidative polymerization, which primarily involves the aromatic ring and the amino group.

In a study on copolymers of aniline and 2-methylaniline, it was found that incorporating the methyl-substituted monomer improved the solubility of the resulting polymer in common organic solvents. rroij.com This is a crucial advantage, as the processability of PANI is often a limiting factor in its applications. However, this increased solubility came at the cost of reduced electrical conductivity. rroij.com It is plausible that a polymer derived from this compound would exhibit similar trends.

The general procedure for the chemical oxidative polymerization of aniline derivatives involves dissolving the monomer in an acidic medium, such as hydrochloric acid, and then adding an oxidizing agent like ammonium (B1175870) persulfate. rroij.com The resulting polymer is typically obtained as a precipitate, which is then washed and dried.

A series of new polyaniline derivatives based on the ortho-substituted aniline, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized via chemical oxidative polymerization. nih.gov The resulting polymers were found to be soluble in common organic solvents, allowing for the formation of films. nih.gov

Table 1: Synthesis and Properties of Polyaniline Copolymers with Substituted Anilines

Copolymer SystemMonomer Ratio (Aniline:Substituted Aniline)Resulting Polymer PropertiesReference
Poly(aniline-co-2-methylaniline)VariedIncreased solubility, decreased conductivity with higher 2-methylaniline content. rroij.com
Poly(aniline-co-m-chloroaniline)VariedIncorporation of additional chlorine substituents at high m-chloroaniline ratios. researchgate.net
Poly[2-(1-methylbut-2-en-1-yl)aniline]HomopolymerSoluble in common organic solvents, film-forming capability. nih.gov

This table is generated based on data for related aniline derivatives, as direct data for this compound is not available.

The electrical conductivity of polyaniline and its derivatives is highly dependent on the degree of protonation (doping) and the molecular structure of the polymer chain. The introduction of substituent groups on the aniline ring can significantly influence the electronic properties and morphology of the polymer.

For copolymers of aniline and 2-methylaniline, an increase in the molar ratio of 2-methylaniline led to a decrease in electrical conductivity. rroij.com This is likely due to the steric hindrance from the methyl group, which can disrupt the planarity of the polymer backbone and reduce the extent of π-conjugation, thereby impeding charge transport.

The charge transport mechanism in conductive polymers is generally described by hopping models, where charge carriers (polarons and bipolarons) hop between localized states. In a study on poly(2-ethanolaniline), the conductivity was influenced by the synthesis conditions, including the presence of an electric field during polymerization. academicjournals.org The highest conductivity achieved for a doped poly(2-ethanolaniline) film was 0.118 S/cm. academicjournals.org

The conductivity of poly(methyl methacrylate)/polyaniline (PMMA/PANi) copolymers was found to be dependent on the polymerization time, which influenced the formation of the PANi segment. mdpi.com The highest conductivity reached was 2.34 × 10⁻⁴ S/m, demonstrating that the material is a semiconductor. mdpi.com

Table 2: Electrical Conductivity of Various Polyaniline Derivatives

Polymer/CopolymerDopant/ConditionsConductivity (S/cm)Reference
Poly(aniline-co-2-methylaniline)HClDecreases with increasing 2-methylaniline content rroij.com
Poly(2-ethanolaniline)Dodecylbenzene sulfonic acid0.118 academicjournals.org
PMMA/PANi Copolymer-2.34 × 10⁻⁸ mdpi.com
PolyanilineVarious dopants under electric field~8.9 × 10⁻⁴ researchgate.net

This table presents data for related aniline derivatives to infer potential properties for polymers of this compound.

The electrical properties of polyaniline-based materials can be modulated by their interaction with various chemical species, making them excellent candidates for chemical sensors. The porous structure and high surface area of these polymers, along with their ability to change conductivity upon exposure to analytes, are key to their sensing capabilities.

Polymers synthesized from 2-(1-methylbut-2-en-1-yl)aniline, a structural analog of the subject compound, have demonstrated high sensitivity to moisture and ammonia. nih.govresearchgate.net The sensing mechanism is based on the change in the electrical resistance of the polymer film upon exposure to the analyte. This change is typically reversible, allowing for the sensor to be used multiple times.

The morphology of the polymer film plays a crucial role in its sensing performance. A globular morphology, which consists of distinct spheres, can provide a high surface area for interaction with gas molecules. researchgate.net

Molecularly imprinted sol-gel materials, which can incorporate aniline derivatives, have been developed for the selective detection of various analytes. mdpi.com These materials offer a robust and reproducible platform for creating sensors. Furthermore, materials like the diazine monolayer have shown promise for the room-temperature detection of gases such as ammonia. nih.gov

Ligand Design in Catalysis and Coordination Chemistry

Aniline and its derivatives are versatile building blocks in coordination chemistry and catalysis due to the presence of the amino group, which can coordinate to metal centers. The aromatic ring can also be functionalized to create more complex ligand architectures.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ability to tune the structure and function of MOFs by carefully selecting the metal and organic linker has led to their application in gas storage, separation, and catalysis.

While there is no specific literature on the use of this compound in MOFs, aniline derivatives with other functional groups, such as carboxylic acids or triazoles, are commonly used as ligands. For example, 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid has been used to synthesize lanthanide-based MOFs with photocatalytic properties.

The amino group of an aniline derivative can be used as a coordination site or as a point for post-synthetic modification within a MOF. The specific structure of this compound, with its additional reactive group, could potentially be used to create novel MOF architectures or to functionalize existing frameworks.

Chiral amines are fundamental components of many successful ligands for asymmetric catalysis. nih.gov These ligands coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. acs.org

The synthesis of chiral anilines is an active area of research. bris.ac.uk For instance, chiral iodoaniline-lactate based catalysts have been synthesized for the α-functionalization of ketones. acs.org These catalysts possess both C1 and C2 symmetry. acs.org

Given that this compound is achiral, it would need to be resolved or chirally modified to be used as a chiral ligand. One approach could be the asymmetric transformation of the prop-1-en-2-yl group or the introduction of a chiral center elsewhere on the molecule. A variety of chiral ligands based on pyridine-aminophosphine have been synthesized and applied in asymmetric hydrogenation reactions. rsc.org

The development of new chiral ligands is often a process of systematic screening and derivatization. The structural backbone of this compound could serve as a scaffold for the development of new classes of chiral ligands for a range of asymmetric transformations.

Photoactive and Optoelectronic Materials

Aniline derivatives are of considerable interest in the field of materials science due to their electronic properties, which can be finely tuned through chemical modification. These properties make them suitable candidates for a range of photoactive and optoelectronic applications.

Organic materials with nonlinear optical (NLO) properties are crucial for applications in optical communications, data storage, and frequency conversion. The NLO response in organic molecules often arises from a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, which is fundamental to second-order NLO activity.

Another relevant example is the synthesis and characterization of 4-chloro-4-methyl benzylidene aniline, which has been grown as a single crystal and demonstrated a second harmonic generation (SHG) efficiency 7.5 times that of the standard inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). amazonaws.com The synthesis of this material was achieved through the reaction of 4-chloro benzaldehyde (B42025) and 4-methyl aniline, followed by crystal growth using the slow evaporation technique. amazonaws.com

These examples highlight the principle that appropriately substituted anilines can be engineered to create efficient NLO materials. The this compound molecule possesses both a methyl group and an amino group, which are electron-donating, and a prop-1-en-2-yl group, which can participate in π-conjugation. To induce strong NLO properties, this molecule would likely need to be functionalized with a strong electron-accepting group.

Table 1: Comparison of Selected Organic NLO Crystals

Compound NameMolecular FormulaCrystal SystemKey NLO Property
2-Methyl-4-nitroaniline (MNA)C₇H₈N₂O₂MonoclinicHigh second-order hyperpolarizability researchgate.netresearchgate.net
4-chloro-4-methyl benzylidene anilineC₁₄H₁₂ClNMonoclinicSHG efficiency 7.5 x KDP amazonaws.com

This table presents data for related aniline derivatives to illustrate the potential of this class of compounds in NLO applications.

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or pH. This property makes them attractive for applications in data storage, molecular electronics, and smart materials. Photochromic systems, a type of molecular switch, change their absorption properties upon irradiation with light of a specific wavelength.

The field of photochromic materials based on aniline derivatives is an active area of research. rsc.org A class of compounds known as "Anils," or salicylidene-anilines, exhibit photochromism due to an intramolecular proton transfer reaction between an enol-imine and a keto-amine form. This transformation can be triggered by light or heat.

While there is no specific research detailing the incorporation of this compound into molecular switches, its aniline backbone provides a platform for such development. For example, α-methylchalcones, which share some structural similarities with the prop-1-en-2-yl moiety, have been investigated for their photochromic properties. The (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one molecule can be switched from its E-isomer to the Z-isomer upon irradiation with long-wavelength light. mdpi.com

The development of photo-switchable materials often involves creating hybrid organic-inorganic systems or complex molecular architectures to control the switching behavior and stability of the different states. rsc.org The functional groups on the this compound molecule, namely the amino and the prop-1-en-2-yl groups, could be chemically modified to link it to other photoactive units or to tune its electronic properties to favor photo-switching.

Advanced Chemical Intermediates in the Synthesis of Specialty Chemicals

Aniline and its derivatives are fundamental building blocks in the chemical industry, serving as key intermediates in the production of a wide range of specialty chemicals, including pharmaceuticals, agrochemicals, dyes, and polymers. The specific substitution pattern on the aniline ring dictates its reactivity and suitability for different synthetic pathways.

The compound this compound itself can be considered a specialty chemical intermediate. Its structure suggests several potential synthetic applications. The amino group can undergo a variety of reactions, such as diazotization, acylation, and alkylation, to introduce further functionalities. The prop-1-en-2-yl group offers a site for polymerization or other addition reactions.

A notable example of a specialty chemical derived from a closely related structure is 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl) aniline. A patented method describes the synthesis of this fluorinated aniline derivative from 2-methylaniline. google.comgoogle.com Perfluoroalkylaniline derivatives are highlighted as a class of fluorine-containing fine chemicals with broad applications as raw materials or intermediates for pharmaceuticals, pesticides, surfactants, coatings, and rubber. google.com

Furthermore, research has been conducted on the synthesis of the related monomer, 2-[(2E)-1-methyl-2-butene-1-yl]aniline. This compound has been used to create polyaniline derivatives for applications in materials science, such as the removal of dyes from aqueous solutions. researchgate.net The synthesis of another related intermediate, 2-Methyl-4-methoxyaniline, has been optimized using a one-pot method from o-nitrotoluene. researchgate.net

The synthetic utility of aniline derivatives is also demonstrated in the preparation of complex heterocyclic structures. For instance, N-propargyl aniline derivatives can be used to synthesize quinoxalines and quinolin-8-amines through cyclization reactions catalyzed by tin or indium chlorides. rsc.org

Table 2: Examples of Specialty Chemicals and Polymers from Aniline Intermediates

IntermediateResulting Specialty Chemical/PolymerApplication Area
2-Methylaniline2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl) anilinePharmaceuticals, Agrochemicals, Surfactants google.com
2-[(2E)-1-methyl-2-butene-1-yl]anilinePoly(2-[(2E)-1-methyl-2-butene-1-yl]aniline)Dye Adsorption researchgate.net
o-Nitrotoluene2-Methyl-4-methoxyanilineChemical Synthesis researchgate.net
N-Propargyl aniline derivativesQuinoxalines and Quinolin-8-aminesHeterocyclic Chemistry rsc.org

This table provides examples of how aniline derivatives, similar in structure to this compound, are used as intermediates.

Environmental Transformation and Degradation Pathways Chemical Perspective

Photodegradation Mechanisms and Identification of Transformation Products

Photodegradation, the breakdown of compounds by light, is a significant process in the environmental attenuation of aromatic amines. For 2-Methyl-4-(prop-1-en-2-yl)aniline, photodegradation is anticipated to be initiated by the absorption of solar radiation, leading to the formation of reactive species. The presence of the aniline (B41778) moiety, with its electron-rich amino group and the aromatic ring, makes the molecule susceptible to photo-oxidation.

In aqueous environments, the photodegradation of aniline is known to be accelerated in the presence of microalgae, which can generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) under illumination. nih.govresearchgate.net These highly reactive species can attack the aromatic ring and the substituents of this compound.

The isopropenyl group is also a likely site for initial photochemical reactions. Similar to styrene (B11656), the vinyl group can undergo oxidation. The methyl group, being a benzylic-type substituent, can also be a target for photo-oxidation.

Potential Photodegradation Products:

Based on the photodegradation of analogous compounds, a range of transformation products can be predicted. It is important to note that these are inferred products and require experimental validation.

Predicted Transformation Product Inferred Precursor Functional Group Potential Reaction Type
Hydroxylated derivatives (e.g., aminomethylphenols)Aromatic ringElectrophilic attack by hydroxyl radicals
Products of isopropenyl group oxidation (e.g., ketones, aldehydes)Isopropenyl groupOxidation of the double bond
Products of methyl group oxidation (e.g., carboxylic acids, alcohols)Methyl groupFree radical oxidation
Polymerized productsAniline moietyPhoto-induced polymerization

This table presents hypothetical photodegradation products of this compound based on the known reactivity of its structural components. The formation of these products is subject to specific environmental conditions.

Biodegradation Pathways and Microbial Transformations (Focus on Chemical Changes)

The biodegradation of this compound is expected to be primarily carried out by microorganisms capable of utilizing aromatic hydrocarbons as a source of carbon and energy. The degradation pathways are likely to involve initial enzymatic attacks on the methyl group, the isopropenyl group, or the aromatic ring.

Microbial Degradation of the Toluene (B28343) Moiety: The methyl group on the aniline ring makes it structurally similar to toluene. The aerobic microbial degradation of toluene often initiates with the oxidation of the methyl group to form benzyl (B1604629) alcohol, which is further oxidized to benzaldehyde (B42025) and then to benzoic acid. wur.nl Anaerobic degradation of toluene can also proceed via oxidation of the methyl group. wur.nl

Microbial Degradation of the Styrene-like Moiety: The isopropenyl group is analogous to the vinyl group in styrene. The microbial degradation of styrene can occur through two main aerobic pathways: oxidation of the vinyl side-chain to form phenylacetic acid, or a direct attack on the aromatic nucleus. nih.govoup.comresearchgate.net The side-chain oxidation pathway is considered a major route for many bacteria. oup.com

Microbial Degradation of the Aniline Moiety: The core aniline structure is also subject to microbial degradation. Aerobic degradation of aniline often proceeds via the action of aniline dioxygenase, leading to the formation of catechol, which is then further metabolized through ring cleavage. nih.govnih.gov

Predicted Biodegradation Pathway of this compound:

A plausible biodegradation pathway for this compound would likely involve a combination of these degradation steps. The initial steps could involve:

Oxidation of the isopropenyl group: A monooxygenase could attack the double bond, leading to the formation of an epoxide, which is then hydrolyzed to a diol.

Oxidation of the methyl group: A dioxygenase or monooxygenase could oxidize the methyl group to a hydroxymethyl group.

Hydroxylation of the aromatic ring: A dioxygenase could introduce hydroxyl groups onto the aromatic ring, leading to the formation of substituted catechols.

Following these initial transformations, the resulting intermediates would likely undergo further degradation, including ring cleavage, eventually leading to mineralization to carbon dioxide, water, and inorganic nitrogen.

Enzyme Type Potential Site of Action Initial Transformation Product
MonooxygenaseIsopropenyl groupEpoxide
DioxygenaseMethyl group, Aromatic ringHydroxymethyl derivative, Catechol derivative

This table outlines the likely initial enzymatic attacks during the biodegradation of this compound, based on the degradation of similar compounds.

Abiotic Degradation Processes in Various Environmental Matrices

In addition to photodegradation and biodegradation, this compound can undergo abiotic degradation in environmental matrices like soil and water.

In soil, the primary abiotic degradation process for anilines is their interaction with soil organic matter and mineral surfaces. Aniline and its derivatives can be adsorbed to soil particles through mechanisms such as ion exchange, where the protonated amino group interacts with negatively charged soil colloids. nih.gov

Furthermore, anilines can undergo covalent bonding with components of soil organic matter, particularly with quinone-like structures. nih.gov This process can lead to the formation of bound residues, which are not easily extractable and have reduced bioavailability. The extent of this binding is influenced by factors such as soil pH, organic matter content, and redox potential. nih.gov The presence of oxygen can promote oxidative coupling and polymerization of aniline on soil surfaces. nih.gov

Hydrolysis is generally not considered a major degradation pathway for anilines under typical environmental pH conditions.

Analytical Methodologies for Comprehensive Degradation Product Identification

The identification and quantification of this compound and its degradation products in environmental samples require sophisticated analytical techniques. The complexity of the potential degradation products, including isomers and polar metabolites, necessitates methods with high separation efficiency and sensitivity.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of aniline derivatives. thermofisher.com Reversed-phase HPLC with a C18 or C8 column is commonly used for the separation of these compounds. Detection is often achieved using a photodiode array (PDA) detector or a mass spectrometer (MS). thermofisher.comijmr.net.in

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) is another powerful tool for the analysis of aniline derivatives. ijmr.net.in Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analytes.

Spectrometric Techniques:

Mass Spectrometry (MS): MS is crucial for the identification of unknown degradation products by providing information on their molecular weight and fragmentation patterns. ijmr.net.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the unambiguous identification of transformation products, especially when isolated in sufficient quantities.

A combination of these techniques, often referred to as a multi-analytical approach, is typically required for the comprehensive characterization of the complex mixture of degradation products that can be formed in environmental systems.

Analytical Technique Application in Degradation Studies
High-Performance Liquid Chromatography (HPLC)Separation and quantification of the parent compound and its polar degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile and semi-volatile degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and quantification of a wide range of degradation products, including polar and non-volatile compounds.
Nuclear Magnetic Resonance (NMR) SpectroscopyUnambiguous structural elucidation of isolated degradation products.

This table summarizes the key analytical techniques used for the identification and quantification of this compound and its potential degradation products.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-methyl-4-(prop-1-en-2-yl)aniline, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Metal-catalyzed cross-coupling : Suzuki-Miyaura coupling using 2-methyl-4-bromoaniline and isopropenylboronic acid in the presence of Pd(PPh₃)₄, with K₂CO₃ as a base in THF/H₂O (70°C, 12h). Yields range from 65–80% depending on catalyst loading .
  • Direct allylation : Reaction of 2-methyl-4-aminophenylmagnesium bromide with 2-bromopropene under Grignard conditions. Requires strict anhydrous conditions and low temperatures (−20°C) to minimize side reactions .
  • Key considerations : Use TLC or GC-MS to monitor reaction progress. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials or oligomers.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Assign peaks using ¹H/¹³C NMR with DEPT-135 to confirm the allyl group (δ 5.1–5.3 ppm for vinyl protons, δ 115–125 ppm for sp² carbons) and aromatic protons (δ 6.5–7.0 ppm) .
  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol. Refine using SHELXL (full-matrix least-squares on F²) to resolve bond lengths and angles, particularly the C–N bond (expected ~1.40 Å) and allyl geometry .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z 176.131) and fragmentation patterns (e.g., loss of NH₂ group at m/z 159).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the allyl group in this compound during electrophilic substitution reactions?

  • Methodology :

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density distribution. The allyl group acts as an electron donor via conjugation, directing electrophiles to the para position of the aniline ring .
  • Experimental validation : Perform nitration (HNO₃/H₂SO₄) and monitor regioselectivity via HPLC. Predominant para-substitution (≥85%) confirms computational predictions .
    • Data contradiction : Unexpected ortho products (≤15%) may arise from steric hindrance or solvent effects. Resolve via kinetic studies (variable temperature NMR) to assess activation barriers.

Q. How do substituent effects in analogs (e.g., chloro, methoxy) influence the biological activity of this compound derivatives?

  • Methodology :

  • Comparative SAR study : Synthesize analogs (e.g., 5-chloro, 4-methoxy derivatives) and test antimicrobial activity against S. aureus (Table 1).
  • Table 1 : Biological activity of derivatives
CompoundMIC (µg/mL)Key Structural Feature
This compound32Allyl group
5-Chloro derivative16Electron-withdrawing Cl
4-Methoxy derivative64Electron-donating OCH₃
  • Conclusion : Electron-withdrawing groups enhance activity by increasing electrophilicity.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or XRD bond lengths)?

  • Methodology :

  • Dynamic NMR : Probe conformational flexibility of the allyl group. Variable-temperature ¹H NMR in DMSO-d₆ reveals rotational barriers (~10 kcal/mol) .
  • Multipole refinement : Apply Hirshfeld atom refinement (HAR) in SHELXL to resolve discrepancies in XRD bond lengths caused by delocalized electrons .
  • Cross-validate : Compare computational (DFT) and experimental data to identify systematic errors (e.g., thermal motion in XRD).

Experimental Design Considerations

Q. How to design a kinetic study for the oxidative degradation of this compound under varying pH conditions?

  • Methodology :

  • Conditions : Use buffered solutions (pH 3–10) with H₂O₂ as oxidant. Monitor degradation via UV-Vis (λ = 270 nm) or LC-MS .
  • Rate constants : Fit data to pseudo-first-order kinetics. Plot ln([A]/[A₀]) vs. time; slope = −k (observed).
  • Mechanistic insight : At pH > 7, hydroxyl radical (•OH) attack dominates, leading to quinone formation. At pH < 5, protonation of the amine group slows degradation .

Tables for Key Data

Table 2 : Crystallographic data for this compound

ParameterValue
Space groupP2₁/c
a, b, c (Å)7.21, 8.45, 15.32
β (°)98.7
R-factor0.032

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(prop-1-en-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(prop-1-en-2-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.